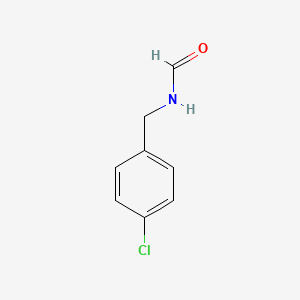

N-(4-chlorobenzyl)formamide

Descripción general

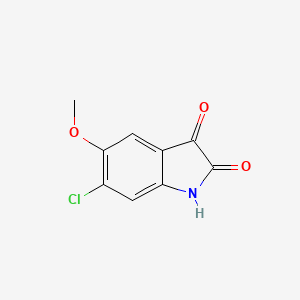

Descripción

“N-(4-chlorobenzyl)formamide” is an organic compound with the formula C8H8ClNO. It is also known as 4-chloro-N-benzylformamide. The CAS number for this compound is 86386-67-6 .

Synthesis Analysis

A new series of four benzylformamide with chloro substitution were synthesized by a multicomponent reaction method . This study was based on an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C to give a good yield of benzylformamide .Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClNO . The average mass is 155.582 Da and the monoisotopic mass is 155.013794 Da .Chemical Reactions Analysis

The synthesis of “this compound” involves an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . The molecular weight of the compound is 169.61 g/mol.Aplicaciones Científicas De Investigación

Enantioselective Lewis Basic Organocatalysis

N-(4-chlorobenzyl)formamide derivatives have been explored as efficient and enantioselective Lewis basic organocatalysts. For instance, L-Pipecolinic acid derived formamides demonstrated high efficiency and enantioselectivity in the reduction of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities with a broad range of substrates (Wang et al., 2006).

Synthesis of Formamides Using CO2

Formamides, which include this compound, have been synthesized using CO2 as a carbon source and H2 as a reducing agent. A study by Liu et al. (2017) describes the efficient N-formylation of amines containing unsaturated groups using CO2 and H2 with a Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system, highlighting the application of formamides in green chemistry (Liu et al., 2017).

Catalyst in Hydrosilylation of N-aryl Imines

The use of N-formamides as catalysts in the hydrosilylation of N-aryl imines has been investigated, with findings indicating high yields and enantioselectivities. These catalysts showed effectiveness across a variety of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).

Dehydrogenative [4 + 2] Cycloaddition of Formamides

Formamides, like this compound, undergo a dehydrogenative [4 + 2] cycloaddition reaction with alkynes, facilitated by nickel/AlMe(3) cooperative catalysis. This process results in the production of highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Aminocarbonylation of Aryl Halides Using N-substituted Formamides

The carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides, like this compound, as an amide source has been developed. This methodology provides an efficient and safer alternative for producing various compounds, avoiding the use of toxic carbon monoxide gas (Sawant et al., 2011).

Direcciones Futuras

“N-(4-chlorobenzyl)formamide” has been studied for its potential antituberculosis activity . Among the derivatives, N-(2,4-dichlorobenzyl) formamide has shown the most potential antituberculosis activity up to 500.0 µg/mL . This suggests that “this compound” and its derivatives could be further explored for their potential in medical applications, particularly in the treatment of tuberculosis.

Mecanismo De Acción

Target of Action

N-(4-chlorobenzyl)formamide is an important intermediate in the synthesis of medicinally active compounds . .

Mode of Action

It’s known that the compound is involved in reactions at the benzylic position . In these reactions, a free radical reaction occurs, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

The compound is known to be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.

Result of Action

It’s known that the compound is an important intermediate in the synthesis of medicinally active compounds , suggesting that it may contribute to the therapeutic effects of these compounds.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLAQBRNNOLMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457184 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86386-67-6 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)

![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)